molecular formula C15H20BrClN2O B130615 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole CAS No. 151012-31-6

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

Cat. No.: B130615
CAS No.: 151012-31-6
M. Wt: 359.69 g/mol
InChI Key: DYIJKOZDPIUEEU-UHFFFAOYSA-N
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Description

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is notable for its complex structure, which includes a butyl group, a bromobenzyl group, a chloro group, and a hydroxymethyl group attached to an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole typically involves multiple steps. One common method starts with the bromination of 4-bromotoluene to produce 4-bromobenzyl bromide. This intermediate is then condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one under specific conditions to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the bromination step can be carried out using an efficient ultrasonic method, and the subsequent condensation reactions are catalyzed by homogeneous catalysts under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, carboxylic acids, and biaryl compounds .

Scientific Research Applications

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

151012-31-6

Molecular Formula

C15H20BrClN2O

Molecular Weight

359.69 g/mol

IUPAC Name

[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol

InChI

InChI=1S/C15H20BrClN2O/c1-2-3-4-14-18-13(10-20)15(17)19(14)9-11-5-7-12(16)8-6-11/h5-8,14,18,20H,2-4,9-10H2,1H3

InChI Key

DYIJKOZDPIUEEU-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl

Canonical SMILES

CCCCC1NC(=C(N1CC2=CC=C(C=C2)Br)Cl)CO

Key on ui other cas no.

151012-31-6

Pictograms

Irritant

Synonyms

1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; 

Origin of Product

United States

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